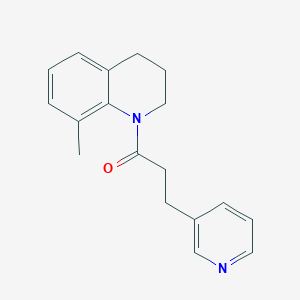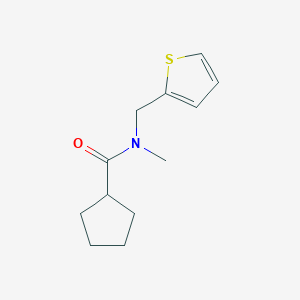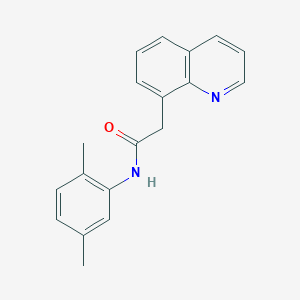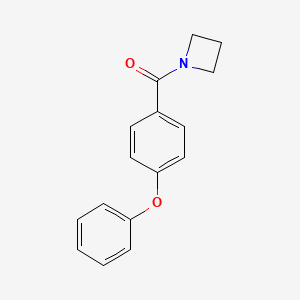![molecular formula C13H14ClN3O B7505750 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole class of compounds. This compound has been widely used in scientific research due to its interesting pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool in the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, it may be useful to investigate its effects in combination with other drugs to determine whether it can enhance their efficacy.
Méthodes De Synthèse
The synthesis of 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-chlorobenzyl chloride with N,N-dimethylformamide to form N,N-dimethyl-2-chlorobenzylamine. This intermediate is then reacted with hydrazine hydrate to form 1-(2-chlorobenzyl)hydrazine. The final step involves the reaction of 1-(2-chlorobenzyl)hydrazine with 4-carboxylic acid to form 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide has been used in various scientific research applications. It has been found to have antitumor properties and has been used in the development of anticancer drugs. It has also been used in the treatment of inflammatory diseases and has been found to have anti-inflammatory properties. Additionally, it has been used in the development of drugs for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-16(2)13(18)11-7-15-17(9-11)8-10-5-3-4-6-12(10)14/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVMPZYHVVUQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)





![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)

